6-Bromo-4-chlorocinnoline is a heterocyclic compound that belongs to the class of cinnolines, which are bicyclic compounds containing a fused benzene and pyrazine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its structure, characterized by the presence of bromine and chlorine substituents, enhances its reactivity and functional properties.
6-Bromo-4-chlorocinnoline can be synthesized through various chemical reactions involving brominated and chlorinated aromatic compounds. It is classified under heterocyclic compounds, specifically as a substituted cinnoline derivative. The presence of halogen atoms (bromine and chlorine) in its structure often influences its reactivity and interaction with biological targets.
The synthesis of 6-bromo-4-chlorocinnoline typically involves several key steps:
For instance, one synthetic route involves the reaction of 4-bromoaniline with phosphorus trichloride in a solvent like toluene, followed by heating under reflux conditions to facilitate chlorination and cyclization into the final product .
The molecular formula for 6-bromo-4-chlorocinnoline is C9H5BrClN, indicating it contains nine carbon atoms, five hydrogen atoms, one bromine atom, one chlorine atom, and one nitrogen atom. The structure features:
The molecular weight of 6-bromo-4-chlorocinnoline is approximately 232.5 g/mol.
6-Bromo-4-chlorocinnoline participates in various chemical reactions due to its electrophilic nature:
These reactions are often facilitated by specific reaction conditions such as temperature control, solvent choice, and the presence of catalysts .
The mechanism of action for 6-bromo-4-chlorocinnoline primarily involves its interaction with biological targets through covalent bonding or coordination. The halogen substituents enhance the compound's ability to engage with nucleophilic sites on proteins or nucleic acids. This interaction can lead to inhibition of specific enzymes or receptors, contributing to its potential therapeutic effects.
Research indicates that similar compounds exhibit activity against various biological targets, including those involved in cancer cell proliferation and antimicrobial activity .
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy confirm the identity and purity of synthesized compounds .
6-Bromo-4-chlorocinnoline has several applications in scientific research:
The synthesis of 6-bromo-4-chlorocinnoline typically proceeds through carefully designed multi-step sequences that transform accessible precursors into the target heterocycle. While multiple routes exist, one industrially relevant approach begins with 4-bromocinnoline-7-amine (Route 1), which undergoes diazotization followed by Sandmeyer reaction to install the bromo substituent [5]. Alternatively, 3-amino-6-bromocinnolin-4(1H)-one serves as a pivotal intermediate (Route 2), where the 4-chloro group is introduced via phosphorus oxychloride-mediated chlorination [5]. A third pathway employs ethyl 2-(3-bromo-2-(hydroxyimino)phenyl)acetate (Route 3), which undergoes intramolecular cyclization under acidic conditions to construct the cinnoline core prior to halogenation [5]. Each route presents distinct advantages: Route 1 offers superior regiocontrol for bromine positioning, Route 2 leverages commercially available starting materials, and Route 3 achieves higher overall yields (typically 65-78%) but requires stringent temperature control during cyclization [5]. Critical challenges across all pathways include managing the reactivity of halogenated intermediates and minimizing polyhalogenation byproducts through precise stoichiometric control.
Catalytic efficiency profoundly impacts both cyclization and halogenation steps in cinnoline synthesis. For the key ring-closing reactions, palladium on carbon (Pd/C, 5-10% loading) facilitates hydrogenative cyclization at moderate temperatures (50-80°C), while copper(I) iodide (CuI) promotes Ullmann-type couplings for nitrogen-containing precursors [5]. Halogen positioning demands specialized catalysts: Phosphorus trichloride (PCl₃) acts as both chlorinating agent and in situ catalyst when paired with N-chlorosuccinimide (NCS), enabling electrophilic chlorination at the 4-position with >85% regioselectivity . For bromine installation, lithium bromide (LiBr) combined with catalytic copper(II) bromide proves effective in Sandmeyer transformations, achieving complete conversion within 2-3 hours at 0-5°C [5]. Recent advances demonstrate that microwave-assisted catalysis reduces reaction times by 40-60% while maintaining yields comparable to conventional heating methods. Catalyst recovery remains challenging in continuous flow systems, though immobilized variants (e.g., silica-supported Pd) show promise for industrial scalability [5].
The conversion of 6-bromo-4-hydroxycinnoline to its 4-chloro derivative relies critically on phosphorus-based chlorination agents, with phosphorus trichloride (PCl₃) offering significant advantages over alternatives like PCl₅ or POCl₃. Optimization studies reveal that anhydrous conditions are essential to prevent hydrolysis, while solvent selection dramatically influences conversion rates. Non-polar solvents like diphenyl ether facilitate complete conversion at 130°C within 4 hours, compared to 8+ hours in toluene . Key parameters include:
Post-reaction, quenching with ice-water followed by neutralization with sodium bicarbonate yields crystalline product with ≤2% residual hydroxyl impurity. Process analytical technology (PAT) monitoring confirms reaction completion when the hydroxycinnoline IR peak at 1650 cm⁻¹ disappears [2].
Solvent polarity and boiling point directly govern reaction kinetics and impurity profiles in 6-bromo-4-chlorocinnoline synthesis. For cyclization steps, high-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance intramolecular condensation yields by 15-20% compared to ethereal solvents [5]. Conversely, halogenation reactions favor non-coordinating solvents such as diphenyl ether or toluene, which minimize nucleophilic displacement of chloride. Temperature optimization reveals critical inflection points:
Table 1: Solvent Performance in Key Synthetic Steps
Reaction Step | Optimal Solvent | Temperature Range | Yield Improvement |
---|---|---|---|
Cyclization | DMSO | 135-140°C | +22% vs. THF |
Bromination | Acetonitrile | 60-65°C | +15% vs. Dichloromethane |
Chlorination | Diphenyl ether | 125-130°C | +30% vs. Toluene |
Crystallization | Hexane/EtOAc (3:1) | 0-5°C | Purity >98.5% |
Laboratory data confirms that gradient temperature programming—gradual heating from 80°C to 140°C over 90 minutes—reduces tar formation during cyclization by 40%. For crystallization, hexane/ethyl acetate mixtures (3:1 v/v) at 0-5°C afford needles with superior purity (>98.5% GC) versus single-solvent systems .
Industrial and laboratory syntheses of 6-bromo-4-chlorocinnoline diverge significantly in process design, equipment, and efficiency metrics. Industrial routes emphasize continuous flow reactors for exothermic steps like chlorination, enabling throughputs exceeding 50 kg/day with 15-20% reduced PCl₃ consumption versus batch processing [9]. Large-scale operations also implement solvent recovery systems (e.g., vacuum distillation of diphenyl ether, >95% recovery) and automated crystallization trains that enhance yield reproducibility. In contrast, laboratory-scale synthesis (typically ≤100g batches) employs round-bottom flasks with magnetic stirring, prioritizing flexibility over throughput. Purification methods differ markedly: industrial plants utilize continuous centrifugal contactors for liquid-liquid extraction, while labs rely on column chromatography (silica gel, hexane/EtOAc) or fractional crystallization.
Table 2: Scale-Dependent Process Characteristics
Parameter | Industrial Process | Laboratory Method | Performance Gap |
---|---|---|---|
Production Capacity | 50-100 kg/day | 5-50 g/batch | 1000-fold difference |
Chlorination Agent | PCl₃ (3.3 eq) | PCl₃ (3.5-4.0 eq) | 15% excess in labs |
Reaction Time | 2.5 hours (flow system) | 4-5 hours (reflux) | 40-50% reduction |
Yield (Overall) | 68-72% (multi-step) | 60-65% (multi-step) | 7-12% increase |
Purity (Final) | >99% (HPLC) | >98% (GC) | Enhanced in industry |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7